Home > Products > Screening Compounds P122017 > (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid - 1820575-90-3

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Catalog Number: EVT-3542213
CAS Number: 1820575-90-3
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R,5S)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide (YTR-830H)

Compound Description: YTR-830H is a novel β-lactamase inhibitor. Research on this compound focuses on its degradation pathways in various aqueous solutions and alkaline methanol. The studies identify degradation products and explore the impact of pH on degradation rates. []

6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid (NM394)

Compound Description: NM394 is a quinolone-based antibacterial agent. Research on this compound led to the development of its N-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl] derivative, NM441 (prulifloxacin), which exhibits superior pharmacokinetic properties and improved oral bioavailability. []

9-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid (DL-8280)

Compound Description: DL-8280 belongs to the class of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids, investigated as potential synthetic antibacterial agents. This compound demonstrated strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria. []

(S)-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-[4-(2-pyridyl)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (YH-6)

Compound Description: YH-6 is a quinolone derivative studied for its antimycoplasmal activity. The research compared its efficacy with established antibiotics like macrolides and tetracyclines. Findings indicated that YH-6 possessed strong activity against Mycoplasma species and demonstrated a low potential for inducing resistance. []

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid

Compound Description: This compound serves as a vital intermediate in the synthesis of several anticancer agents. A newly optimized, efficient synthesis of this compound has been reported, highlighting its continued relevance in drug discovery. []

1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

Compound Description: This class of compounds was synthesized and evaluated for its anticancer activity against the MCF-7 breast cancer cell line. Several derivatives exhibited promising activity compared to the standard drug Doxorubicin. []

Overview

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a bicyclic compound notable for its unique structural and stereochemical properties. This compound features a piperidine ring with a phenyl substituent and a carboxylic acid group, exhibiting chirality at the 2 and 3 positions of the piperidine ring. The presence of both methyl and oxo groups enhances its chemical reactivity, making it a subject of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific proteases involved in cancer progression .

Source and Classification

This compound is classified as an amino acid derivative and belongs to the broader category of piperidine derivatives. Its molecular formula is C13H15NO3C_{13}H_{15}NO_3, with a molecular weight of approximately 233.26 g/mol . The compound's structure allows for various modifications that can lead to different biological activities, making it relevant in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has been explored through various methodologies. Common approaches include:

  • Direct synthesis from piperidine derivatives: Utilizing starting materials that contain the piperidine ring and introducing the necessary functional groups through selective reactions.
  • Racemic mixtures: Many synthetic routes initially yield racemic mixtures of enantiomers, which can then be resolved into individual stereoisomers using chiral chromatography or enzymatic methods .

Technical Details

One notable synthesis method involves the reaction of glutaric anhydride with N-benzylidenebenzylamine, leading to the formation of substituted piperidinones. Subsequent transformations can yield the target compound through selective functional group modifications . Another method includes acylation reactions using acid chlorides to introduce carboxylic functionalities .

Molecular Structure Analysis

The molecular structure of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can be depicted as follows:

Molecular Structure C13H15NO3\text{Molecular Structure }C_{13}H_{15}NO_3

Data

Key structural features include:

  • A piperidine ring with two chiral centers.
  • A phenyl group at the 2-position.
  • A carboxylic acid functional group at the 3-position.
  • An oxo group at the 6-position.

These features contribute to its stereochemistry and potential interactions with biological targets .

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions that can modify its structure for further applications. Key reactions include:

  • Esterification: Converting the carboxylic acid into esters for improved solubility or bioavailability.
  • Amidation: Reacting with amines to form amides, which may enhance biological activity or selectivity against specific targets .

Technical Details

The reactivity of the oxo group allows for nucleophilic additions, while the carboxylic acid can participate in coupling reactions with amines or alcohols, facilitating diverse synthetic applications .

Mechanism of Action

The mechanism of action for (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid primarily involves its role as an inhibitor of proteases such as ubiquitin-specific protease 7. This inhibition affects cellular regulation processes and may impede cancer cell proliferation by disrupting protein degradation pathways .

Data

Studies have indicated that chirality plays a significant role in determining the efficacy and selectivity of this compound against specific proteases, suggesting that variations in stereochemistry could lead to differing biological outcomes .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical physical properties associated with organic acids:

  • Melting point: Specific values vary based on purity and stereoisomeric form.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

Chemical properties include:

  • Reactivity towards nucleophiles due to the oxo group.
  • Ability to form hydrogen bonds due to the carboxylic acid functionality.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are often employed to characterize these properties further .

Applications

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has several potential applications in scientific research:

  1. Medicinal Chemistry: As a lead compound for developing new protease inhibitors aimed at treating cancer and other diseases where protease activity is critical.
  2. Biochemical Studies: Investigating structure–activity relationships (SAR) by modifying its structure and assessing biological activity.
  3. Drug Development: Serving as a scaffold for synthesizing novel compounds with enhanced therapeutic profiles.
Introduction to (2S,3S)-1-Methyl-6-Oxo-2-Phenylpiperidine-3-Carboxylic Acid in Drug Discovery

Role of Piperidine Derivatives in Proteasome Inhibition Strategies

Piperidine derivatives represent a structurally privileged scaffold in medicinal chemistry, particularly for targeting the ubiquitin-proteasome pathway—a validated therapeutic axis in oncology. The proteasome’s chymotrypsin-like (CT-L) subunit is critically dependent on N-terminal threonine residues for catalytic activity, creating an electrophilic environment susceptible to nucleophilic attack by carbonyl groups inherent to lactams and related heterocycles. Within this framework, (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid exemplifies a rationally designed piperidine-based warhead optimized for proteasome interaction [6]. Its cis-fused bicyclic lactam system positions the carboxylic acid moiety for critical hydrogen bonding with Thr1 and Thr21 residues within the CT-L binding pocket, while the phenyl ring engages in π-stacking with hydrophobic pockets. This binding mode mirrors established proteasome inhibitors like bortezomib but leverages the inherent conformational rigidity and stereochemical specificity (2S,3S) of the piperidinone core for enhanced selectivity [6]. Research demonstrates that such derivatives disrupt protein degradation, inducing endoplasmic reticulum stress and apoptosis in multiple myeloma (MM) cells, positioning them as compelling candidates for overcoming resistance to first-generation proteasome inhibitors [1] [6].

Table 1: Key Proteasome Inhibitors and Structural Features

InhibitorCore StructurePrimary TargetClinical Status
BortezomibBoronic acid dipeptideCT-L, T-LApproved (MM, MCL)
CarfilzomibEpoxyketoneCT-LApproved (RRMM)
IxazomibBoronic acidCT-LApproved (RRMM)
Hib-ester (Natural)γ-LactoneCT-LPreclinical
(2S,3S)-Target CompoundPiperidinone Carboxylic AcidCT-L (Predicted)Research Phase

Contextualizing the Compound Within Nature-Aided Drug Discovery (NADD) Frameworks

The discovery of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is intrinsically linked to the resurgence of Nature-Aided Drug Discovery (NADD). This approach leverages natural products (NPs)—evolutionarily optimized for biological target engagement—as blueprints for synthetic optimization. A seminal example is Hib-ester (isolated from Hibiscus sabdariffa L. calyces), a γ-lactone exhibiting moderate proteasome inhibition and anti-proliferative activity against RPMI 8226 MM cells (IC₅₀ ~0.45 mg/mL) [6]. While Hib-ester demonstrated proof-of-concept for lactone-based proteasome inhibition, its physicochemical profile (e.g., metabolic instability, limited solubility) necessitated scaffold refinement. This inspired the strategic bioisosteric transition from a γ-lactone to a γ- or δ-lactam core, epitomized by the target piperidinone. Lactams offer superior metabolic stability and synthetic versatility versus lactones. The (2S,3S) configuration was prioritized based on SAR studies indicating that stereochemistry at positions 2 and 3 profoundly influences proteasome binding affinity. Molecular hybridization further integrated the N-methyl group (enhancing membrane permeability) and the phenyl ring (exploiting hydrophobic sub-pockets in the CT-L site), resulting in a synthetic analogue with predicted enhanced target affinity and drug-like properties compared to its natural inspiration [6] [9].

Historical Development of Lactam-Based Anticancer Agents

Lactams, particularly β-lactams, have a storied history extending far beyond their legendary antibiotic properties. The foundation was laid with the discovery of penicillin's β-lactam ring in 1928 [5]. While antibacterial mechanisms dominated early research (inhibition of bacterial transpeptidases/PBPs), the intrinsic electrophilicity of the strained β-lactam ring and the versatility of larger lactams (γ, δ) as synthetic intermediates spurred exploration in oncology. Key milestones include:

  • Prodrug Strategies (1990s-Present): Utilizing β-lactamases (overexpressed in certain tumors) to selectively activate lactam-antibiotic conjugates. For example, cephalosporin prodrugs of doxorubicin release cytotoxic payloads within tumor environments [9].
  • Direct Enzyme Inhibition (2000s-Present): Recognition that monocyclic β-lactams and structurally distinct lactams (e.g., γ-lactams) could inhibit human serine proteases crucial for cancer progression, including prostate-specific antigen (PSA) and elastase. This shifted focus towards designing lactams as direct enzyme inhibitors rather than merely prodrug linkers [9].
  • Rise of Proteasome Inhibitors (2000s-Present): The clinical success of peptide epoxyketones (e.g., carfilzomib) validated the proteasome. This highlighted the potential of electrophilic carbonyl-containing heterocycles, including piperidinones (6-membered lactams), as novel proteasome-inhibiting pharmacophores distinct from traditional β-lactams [3] [6]. The development of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid represents the culmination of this trajectory – a synthetically accessible, chiral piperidinone designed explicitly for potent and selective proteasome inhibition, informed by historical successes and the limitations of earlier lactam-based agents [1] [6] [9].

Table 2: Evolution of Lactam-Based Agents in Cancer Therapeutics

EraLactam TypeKey Example(s)Primary MechanismLimitations/Challenges
Pre-1990sβ-LactamPenicillins, CephalosporinsAntibiotics (Indirect relevance)No direct anticancer application
1990sβ-LactamCephalosporin-Doxorubicin ProdrugsTumor-Selective Cytotoxin Release (β-lactamase)Limited tumor enzyme specificity, Payload toxicity
2000sβ-Lactam / γ-LactamMonocyclic β-lactams (e.g., derivatives targeting PSA)Direct Serine Protease InhibitionModerate potency, Selectivity issues
2010s-Presentγ/δ-Lactam (Piperidinones/Pyrrolidines)Hib-ester, Target CompoundDirect Proteasome (CT-L) InhibitionOptimizing bioavailability, in vivo efficacy

(2S,3S)-1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid thus emerges as a contemporary embodiment of decades of lactam research. It integrates the stereochemical sophistication crucial for target engagement (learned from natural product SAR), the strategic design principles of NADD, and the evolving understanding of lactams as versatile pharmacophores capable of moving beyond antibiotic roles into targeted cancer therapy, specifically targeting the proteasome – a vulnerability of hematological malignancies like MM [1] [3] [6].

Properties

CAS Number

1820575-90-3

Product Name

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

IUPAC Name

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

InChI

InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17)/t10-,12+/m0/s1

InChI Key

AHVBATBBFVYBGJ-CMPLNLGQSA-N

SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2

Isomeric SMILES

CN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.